molecular formula C8H6BrN3 B1382080 8-Bromo-1,6-naphthyridin-5-amine CAS No. 1820686-20-1

8-Bromo-1,6-naphthyridin-5-amine

Cat. No. B1382080
CAS RN: 1820686-20-1
M. Wt: 224.06 g/mol
InChI Key: HCBBBKVKWONFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1,6-naphthyridin-5-amine is a chemical compound with the CAS Number: 1820686-20-1 . It has a molecular weight of 224.06 . The IUPAC name for this compound is 8-bromo [1,6]naphthyridin-5-amine . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 1,6-naphthyridines, including 8-Bromo-1,6-naphthyridin-5-amine, has been a topic of interest in synthetic and medicinal chemistry fields . A variety of synthetic developments have led to a wide range of functionalized 1,6-naphthyridines . For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids produced monoarylated-1,6-naphthyridines .


Molecular Structure Analysis

The molecular structure of 8-Bromo-1,6-naphthyridin-5-amine can be represented by the InChI Code: 1S/C8H6BrN3/c9-6-4-12-8 (10)5-2-1-3-11-7 (5)6/h1-4H, (H2,10,12) . This indicates that the compound is a naphthyridine, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving 1,6-naphthyridines have been extensively studied . For example, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines .


Physical And Chemical Properties Analysis

8-Bromo-1,6-naphthyridin-5-amine is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Anticancer Activity

8-Bromo-1,6-naphthyridin-5-amine: has shown promise in the field of oncology. It’s been studied for its potential to inhibit the growth of cancer cells. The compound’s ability to interfere with cancer cell proliferation makes it a candidate for anticancer drug development. Researchers have been exploring its efficacy against different cancer cell lines, and it’s been found to exhibit significant cytotoxic effects .

Anti-HIV Properties

This compound also has applications in antiviral therapy, particularly against the Human Immunodeficiency Virus (HIV). Its structural framework allows it to bind with viral proteins, potentially inhibiting the replication of the virus. The ongoing research aims to optimize its potency and selectivity towards HIV-related targets .

Antimicrobial Uses

The antimicrobial properties of 8-Bromo-1,6-naphthyridin-5-amine are notable. It’s been tested against a range of bacterial and fungal pathogens. The compound’s mechanism involves disrupting the microbial cell processes, which could lead to the development of new antibiotics to combat resistant strains .

Analgesic Effects

In pain management, this compound has been evaluated for its analgesic effects. It may work by modulating pain signals at the molecular level, offering a potential new pathway for treating chronic pain conditions without the side effects of traditional painkillers .

Anti-inflammatory Applications

The anti-inflammatory potential of 8-Bromo-1,6-naphthyridin-5-amine is another area of interest. It could be used to treat inflammatory diseases by inhibiting the production of pro-inflammatory cytokines. This application is particularly relevant in the context of autoimmune disorders .

Antioxidant Properties

As an antioxidant, 8-Bromo-1,6-naphthyridin-5-amine could help in neutralizing free radicals, which are implicated in various diseases and aging processes. Its antioxidant activity is being explored for therapeutic use in conditions caused by oxidative stress .

Diagnostic Applications

The compound’s unique structure makes it suitable for use in diagnostic assays. It can be tagged with fluorescent markers or other probes to detect specific biological targets, aiding in the diagnosis of diseases .

Industrial Applications

Beyond medical applications, 8-Bromo-1,6-naphthyridin-5-amine has potential uses in industrial processes. Its chemical properties could be harnessed for material synthesis, coatings, and as a catalyst in certain chemical reactions .

Safety and Hazards

The safety information for 8-Bromo-1,6-naphthyridin-5-amine includes the GHS07 pictogram and the signal word "Warning" . The hazard statements are H302-H319 . The precautionary statements are P305+P351+P338 .

Future Directions

The future directions for the study of 1,6-naphthyridines, including 8-Bromo-1,6-naphthyridin-5-amine, involve further exploration of their synthesis and biological applications . There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines due to their importance in the synthetic and medicinal chemistry fields .

properties

IUPAC Name

8-bromo-1,6-naphthyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBBBKVKWONFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2N)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-1,6-naphthyridin-5-amine
Reactant of Route 2
Reactant of Route 2
8-Bromo-1,6-naphthyridin-5-amine
Reactant of Route 3
8-Bromo-1,6-naphthyridin-5-amine
Reactant of Route 4
Reactant of Route 4
8-Bromo-1,6-naphthyridin-5-amine
Reactant of Route 5
Reactant of Route 5
8-Bromo-1,6-naphthyridin-5-amine
Reactant of Route 6
Reactant of Route 6
8-Bromo-1,6-naphthyridin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.